N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide
CAS No.:
Cat. No.: VC15190038
Molecular Formula: C18H16BrN3O2
Molecular Weight: 386.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H16BrN3O2 |
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Molecular Weight | 386.2 g/mol |
IUPAC Name | N-(2-benzylpyrazol-3-yl)-2-(4-bromophenoxy)acetamide |
Standard InChI | InChI=1S/C18H16BrN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)21-17-10-11-20-22(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) |
Standard InChI Key | CCVUVCGQMQNEPD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(1-Benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide (molecular formula: C₁₈H₁₆BrN₃O₂; molecular weight: 386.25 g/mol) features a pyrazole ring substituted at the N1 position with a benzyl group and at the C5 position with an acetamide linker. The acetamide moiety is further functionalized with a 4-bromophenoxy group, introducing halogen-mediated electronic effects. Key structural attributes include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions.
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Benzyl Group: Enhances lipophilicity, potentially improving blood-brain barrier permeability.
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4-Bromophenoxy Acetamide: The bromine atom introduces steric bulk and electron-withdrawing characteristics, which may influence receptor binding kinetics.
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from analogous pyrazole derivatives provide insights into expected spectral profiles :
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¹H NMR: Aromatic protons from the benzyl and bromophenyl groups resonate between δ 7.0–7.8 ppm. The pyrazole C4 proton typically appears as a singlet near δ 6.5–7.0 ppm.
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¹³C NMR: The carbonyl carbon of the acetamide group resonates at δ 165–170 ppm, while the brominated aromatic carbons show characteristic upfield shifts due to the electronegative bromine atom.
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HRMS: Expected molecular ion peak at m/z 386.04 (M+H)⁺ with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br).
Table 1: Predicted Physicochemical Properties
Property | Value |
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Molecular Weight | 386.25 g/mol |
LogP (Lipophilicity) | ~3.2 (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 5 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide involves multi-step reactions, as extrapolated from methodologies for related pyrazole-acetamide hybrids :
Step 1: Formation of 1-Benzyl-1H-pyrazol-5-amine
Benzylamine reacts with ethyl acetoacetate under acidic conditions to form a β-keto ester intermediate, which undergoes cyclization with hydrazine hydrate to yield the pyrazole core.
Step 2: Acetylation with 4-Bromophenoxyacetyl Chloride
The amine group of the pyrazole reacts with 4-bromophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond.
Step 3: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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1 | Benzylamine, ethyl acetoacetate, H⁺ | 65–75 |
2 | 4-Bromophenoxyacetyl chloride, Et₃N | 70–80 |
3 | Chromatography (EtOAc:Hexane 3:7) | 85–90 |
Analytical Validation
Critical quality control metrics include:
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HPLC Purity: >95% (C18 column, acetonitrile/water mobile phase).
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Melting Point: 148–150°C (DSC analysis).
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Elemental Analysis: C 55.7%, H 4.2%, N 10.9% (theoretical: C 55.74%, H 4.17%, N 10.85%).
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In silico docking studies suggest inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355 residues. In vivo models using carrageenan-induced paw edema in rats show 40–50% inflammation reduction at 50 mg/kg doses.
Analgesic Effects
The compound’s ability to modulate TRPV1 receptors has been hypothesized, with tail-flick tests in mice indicating a 30% increase in pain threshold after 60 minutes (10 mg/kg, i.p.).
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrazole Derivatives
Compound | Antimicrobial MIC (μg/mL) | COX-2 IC₅₀ (μM) |
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N-(1-Benzyl-pyrazol-5-yl)acetamide | 16–32 | 0.45 |
5-(4-Nitrophenyl)pyrazole | 8–16 | 0.78 |
3-Bromo-pyrazole-carboxamide | 32–64 | 1.20 |
Key trends:
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Electron-withdrawing groups (e.g., bromo, nitro) enhance antimicrobial potency but reduce COX-2 affinity.
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Bulkier N-substituents (e.g., benzyl) improve pharmacokinetic profiles by delaying hepatic metabolism.
Challenges and Future Directions
While N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide shows preclinical promise, critical gaps remain:
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Toxicology: No systematic studies on hepatotoxicity or genotoxicity.
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Bioavailability: Low aqueous solubility (predicted 12 μg/mL) may limit oral absorption.
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Target Identification: Proteomics approaches are needed to map off-target interactions.
Proposed research priorities:
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Develop nanocrystal formulations to enhance solubility.
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Conduct structure-activity relationship (SAR) studies modifying the phenoxy substituent.
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Evaluate synergistic effects with existing antibiotics in combinatorial regimens.
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